molecular formula C15H21NO3 B7771915 3-(Cyclohexylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 126809-49-2

3-(Cyclohexylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B7771915
CAS No.: 126809-49-2
M. Wt: 263.33 g/mol
InChI Key: GZFZHAGZCXCMND-UHFFFAOYSA-N
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Description

3-(Cyclohexylcarbamoyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Cyclohexylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
  • 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • 5-Norbornene-2-carboxaldehyde

Uniqueness

3-(Cyclohexylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its cyclohexylcarbamoyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name

3-(cyclohexylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-14(16-11-4-2-1-3-5-11)12-9-6-7-10(8-9)13(12)15(18)19/h6-7,9-13H,1-5,8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFZHAGZCXCMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2C3CC(C2C(=O)O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126809-49-2
Record name 3-(N-Cyclohexylcarbamoyl)-5-norbornene-2-carboxylic acid
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